α-Chymotrypsin Inhibitory Potency: Direct Comparison of 6-Chloro-1H-benzimidazol-1-amine vs. Standard Chymostatin
In a head-to-head in vitro enzyme inhibition assay, 6-chloro-1H-benzimidazol-1-amine (Compound 1) demonstrated α-chymotrypsin inhibitory activity with an IC50 of 14.8 ± 0.1 μM and a Ki of 16.4 μM, compared to the standard inhibitor chymostatin which exhibited an IC50 of 5.7 ± 0.13 μM . While less potent than the reference standard, this activity profile confirms the compound's utility as a validated starting point for medicinal chemistry optimization campaigns targeting serine proteases, providing a quantifiable baseline absent for unsubstituted 1H-benzimidazol-1-amine in the same assay system .
| Evidence Dimension | α-Chymotrypsin inhibitory activity (IC50, μM) |
|---|---|
| Target Compound Data | 14.8 ± 0.1 μM (Ki = 16.4 μM) |
| Comparator Or Baseline | Chymostatin: 5.7 ± 0.13 μM |
| Quantified Difference | Target compound is ~2.6-fold less potent than chymostatin |
| Conditions | In vitro enzyme assay, kinetic and molecular docking studies |
Why This Matters
Establishes a validated, quantitative inhibitory benchmark for the exact compound against a therapeutically relevant protease target, enabling direct comparison with custom-synthesized analogs during lead optimization.
